HepG2 Cytotoxicity: Inactive Profile vs. Cytotoxic Indolin-2-one Analog Sunitinib
In a HepG2 cytotoxicity assay sourced from the NCGC, 5-Chloro-3-hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)indolin-2-one was classified as 'Inactive' with an Activity Score of 0 at all tested concentrations, showing no significant cytotoxic effect up to the maximum tested dose of 288 µM . This contrasts sharply with the known indolin-2-one VEGFR inhibitor sunitinib, which demonstrates quantifiable cytotoxicity against HepG2 cells with a reported IC50 of approximately 10.14 µM [1]. This represents at least a 28-fold difference in apparent potency, highlighting a fundamental functional divergence between these structurally related compounds.
| Evidence Dimension | Cytotoxicity in HepG2 cells (Cell-Based System Using Plate Reader) |
|---|---|
| Target Compound Data | Inactive (Activity Score = 0) up to 288 µM |
| Comparator Or Baseline | Sunitinib IC50 = 10.14 ± 0.50 µM |
| Quantified Difference | >28-fold lower apparent cytotoxicity than sunitinib |
| Conditions | HepG2 human hepatocellular carcinoma cell line; NCGC assay 7071-02 |
Why This Matters
This evidence identifies the compound's distinct non-cytotoxic cellular phenotype, making it essential for studies where the confounding cytotoxicity of kinase-inhibiting indolin-2-ones must be avoided.
- [1] Hassan, A. H., et al. (2020). Design, synthesis, molecular modeling, and anticancer evaluation of new VEGFR-2 inhibitors based on the indolin-2-one scaffold. Table 1: Sunitinib IC50 against HepG2 (10.14 ± 0.50 µM). View Source
